![molecular formula C16H9N2NaO5S B3326649 Sodium indigo sulfonate CAS No. 27414-69-3](/img/structure/B3326649.png)
Sodium indigo sulfonate
Overview
Description
Sodium indigo sulfonate, also known as Indigo carmine or 5,5′-indigodisulfonic acid sodium salt, is an organic salt derived from indigo by aromatic sulfonation . It is soluble in water and is approved for use as a food colorant in the United States and European Union to produce a blue color . It is also used as a pH indicator and as a diagnostic dye during surgical procedures .
Synthesis Analysis
The synthesis of Sodium indigo sulfonate involves microbial and enzymatic activities . A pair of characteristic redox peaks of leuco-indigo was observed in a supernatant of the fermenting dye suspension . Acetaldehyde was supposed to be the electron donor and acceptor of the catalytic reactions .Molecular Structure Analysis
The empirical formula of Sodium indigo sulfonate is C16H8N2Na2O8S2 . Its molecular weight is 466.35 . The structure of Sodium indigo sulfonate can be found in various chemical databases .Chemical Reactions Analysis
The indigo/leuco-indigo redox couple mediated two-way microbially catalyzed oxidation and reduction in a sediment-rich suspension of the fermenting suspension . Acetaldehyde was supposed to be the electron donor and acceptor of the catalytic reactions .Physical And Chemical Properties Analysis
Sodium indigo sulfonate is a purple solid . It has a molar mass of 466.36 g/mol . It is soluble in water at a concentration of 10 g/L at 25 °C .Scientific Research Applications
1. Analytical Chemistry and Kinetics
Sodium indigo sulfonate, known as Indigo Carmine or sodium indigotin disulfonate, has applications in analytical chemistry. Cholkar et al. (2011) investigated the kinetics and mechanism of Indigo Carmine oxidation by chloramine-B in a basic medium. The study provided insights into the reaction stoichiometry and proposed a mechanism consistent with the observed kinetic and activation data, enhancing understanding of its behavior in various chemical processes (Cholkar et al., 2011).
2. Textile Dyeing Processes
Sodium indigo sulfonate is primarily used in textile dyeing. Several studies have focused on eco-friendly alternatives to traditional dyeing processes. For example, Saikhao et al. (2018) explored green reducing agents for indigo dyeing on cotton fabrics, seeking to reduce environmental impact (Saikhao et al., 2018). Buyukakinci and Sökmen (2017) investigated sodium borohydride as a safer reduction system for indigo dyeing, highlighting improvements in color yield and fastness properties (Buyukakinci & Sökmen, 2017).
3. Environmental Remediation
The use of sodium indigo sulfonate in environmental applications, particularly in wastewater treatment, is another significant area. Ammar et al. (2006) demonstrated the effective removal of indigo carmine from wastewater using boron-doped diamond anode, suggesting an environmentally friendly method for wastewater remediation (Ammar et al., 2006).
4. Energy Conversion and Storage
Pandya et al. (2014) explored the synthesis of sulfones using sodium sulfinates and aryne precursors, a process relevant in medicinal,material, and synthetic chemistry. This study represents an efficient transition-metal-free process offering a broad range of applications (Pandya & Mhaske, 2014). Additionally, Koli et al. (2021) investigated the use of Indigo Carmine dye in photogalvanic cells for solar energy conversion and storage, showing significant potential in harnessing renewable energy (Koli et al., 2021).
Safety And Hazards
properties
IUPAC Name |
sodium;3-hydroxy-2-(3-oxoindol-2-yl)-1H-indole-5-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S.Na/c19-15-9-3-1-2-4-11(9)17-13(15)14-16(20)10-7-8(24(21,22)23)5-6-12(10)18-14;/h1-7,18,20H,(H,21,22,23);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCACJFXVQGNOU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N2NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181838 | |
Record name | Sodium indigo sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium indigo sulfonate | |
CAS RN |
27414-69-3 | |
Record name | Sodium indigo sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027414693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium indigo sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM INDIGO SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91197VC7OT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.